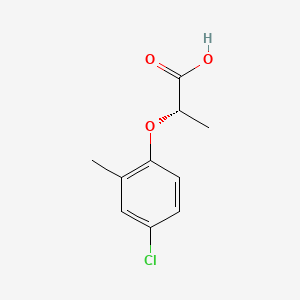

(2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid

説明

Nuclear Magnetic Resonance (NMR) Spectral Analysis

| δ (ppm) | Splitting | Integration | Assignment |

|---|---|---|---|

| 1.54 | d (6.9 Hz) | 3H | CH₃ (C3) |

| 2.19 | s | 3H | CH₃ (aromatic) |

| 4.83 | q (6.8 Hz) | 1H | CH (C2, chiral center) |

| 6.78 | d (8.8 Hz) | 1H | H-5 (aromatic) |

| 7.15 | dd (9.0 Hz) | 1H | H-6 (aromatic) |

| 7.20 | d (2.6 Hz) | 1H | H-3 (aromatic) |

| δ (ppm) | Assignment |

|---|---|

| 15.96 | CH₃ (C3) |

| 18.44 | CH₃ (aromatic) |

| 72.19 | C2 (chiral center) |

| 113.49 | C-5 (aromatic) |

| 124.43 | C-1 (aromatic) |

| 128.88 | C-6 (aromatic) |

| 130.23 | C-4 (aromatic, Cl-subst.) |

| 170.12 | COOH |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) reveals characteristic fragments:

| m/z | Relative Intensity | Fragment Ion |

|---|---|---|

| 214 | 100% | [M]⁺ |

| 141 | 85% | [M−C₃H₅O₂]⁺ |

| 105 | 30% | [C₆H₄ClO]⁺ |

| 77 | 15% | [C₆H₅]⁺ |

The base peak at m/z 141 corresponds to loss of the propanoic acid moiety, while m/z 105 arises from cleavage of the ether bond.

特性

IUPAC Name |

(2S)-2-(4-chloro-2-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTGYJSOUMFZEP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)O[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895808 | |

| Record name | (S)-(-)-Mecoprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25333-13-5 | |

| Record name | Mecoprop, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025333135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-Mecoprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MECOPROP, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R049359JHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Chloro-2-methylphenoxy)propanoic acid typically involves the reaction of 4-chloro-2-methylphenol with a suitable propanoic acid derivative. One common method is the esterification of 4-chloro-2-methylphenol with a propanoic acid ester, followed by hydrolysis to yield the desired acid. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the esterification and hydrolysis steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial processes also incorporate purification steps such as crystallization or distillation to obtain the compound in its pure form.

化学反応の分析

Microbial Degradation Pathways

S-mecoprop undergoes enantiomer-specific biodegradation. Alcaligenes sp. strain MH metabolizes both enantiomers but shows preferential activity:

-

(S)-enantiomer : Degrades 2–3 times faster than the (R)-form, with stoichiometric Cl⁻ release .

-

Enzyme specificity : Cells grown on S-mecoprop degrade only the S-enantiomer, while R-grown cells preferentially metabolize the R-form but slowly process S-mecoprop .

Table 2: Oxygen Uptake Rates by Alcaligenes sp. Strain MH

| Growth Substrate | Substrate Tested | Oxygen Consumption (µmol/min/mg protein) |

|---|---|---|

| S-mecoprop | S-mecoprop | 0.45 |

| S-mecoprop | R-mecoprop | 0.18 |

| R-mecoprop | R-mecoprop | 0.51 |

| R-mecoprop | S-mecoprop | 0.22 |

This suggests distinct enzyme systems for each enantiomer, though minor cross-reactivity occurs .

Acid-Base Reactions and Formulation

S-mecoprop’s carboxylic acid group enables salt formation under basic conditions. Industrially, the crude acid is:

-

Neutralized with NaOH/KOH to produce herbicidal formulations .

-

Heated to 60–90°C and acidified to isolate the free acid as an oil, which is crystallized or directly formulated .

Relevant reaction:

Environmental Reactions and By-products

科学的研究の応用

Herbicidal Applications

(S)-mecoprop is primarily recognized for its use as a selective herbicide. It is effective against broadleaf weeds in cereal crops and grasslands. The compound acts by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death in susceptible species.

Formulations and Usage

- Commonly found in formulations for residential and agricultural weed control.

- Applied in various concentrations depending on the type of vegetation targeted.

Environmental Impact

The environmental implications of (S)-mecoprop are significant due to its widespread use in agriculture. Studies have assessed its persistence in soil and water, as well as its potential effects on non-target organisms.

Persistence and Degradation

- Research indicates that (S)-mecoprop can degrade through microbial processes, with studies showing complete degradation of both enantiomers by certain microbial communities .

- Factors influencing degradation include soil type, moisture content, and microbial activity.

Ecotoxicology

- The European Chemicals Agency has classified 4-chloro-2-methylphenol (a degradation product) for respiratory irritancy and skin corrosion .

- Risk assessments have been conducted to evaluate the potential risks to aquatic organisms and terrestrial wildlife.

Microbial Degradation Study

A study published in the Applied and Environmental Microbiology journal investigated the complete microbial degradation of both enantiomers of mecoprop. The findings highlighted the capability of specific microbial strains to metabolize the compound effectively, suggesting potential bioremediation applications in contaminated environments .

Herbicide Efficacy Trials

Field trials have demonstrated the efficacy of (S)-mecoprop in controlling specific weed populations in cereal crops. Results indicated a significant reduction in weed biomass compared to untreated controls, supporting its use as an effective herbicide in integrated weed management strategies .

Regulatory Status

(S)-mecoprop is subject to regulatory scrutiny due to its herbicidal properties and potential environmental risks. It is essential for manufacturers and users to comply with local regulations governing its application to mitigate adverse effects.

作用機序

The mechanism of action of (2S)-2-(4-Chloro-2-methylphenoxy)propanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Table 1: Structural Comparison

Key Observations :

- Side Chain Length: Longer chains (e.g., MCPB’s butanoic chain) increase lipophilicity, affecting adsorption and mobility in soil .

- Substituents : Chlorine and methyl groups on the aromatic ring influence target selectivity. MCPP and MCPA target similar weeds, while 2,4-D and dichlorprop are effective against broader species .

- Enantiomer Activity : The (2R)-enantiomer of MCPP (mecoprop-P) is more herbicidally active, whereas the (2S)-form is less effective .

Physicochemical Properties and Environmental Behavior

Adsorption and Mobility

- MCPP : Moderately adsorbed to soil organic matter but exhibits lower adsorption on carbonaceous materials (e.g., reduced graphene oxide) due to polar carboxyl group hydration blocking active sites .

- Dichlorprop : Similar to MCPP but with dichlorinated aromatic rings, enhancing soil adsorption and reducing mobility .

Degradation Pathways

- Photodegradation: MCPP undergoes photolysis to form chlorophenols and hydroxylated derivatives. Its methyl group alters degradation pathways compared to dichlorprop .

- Microbial Catabolism : Enantioselective degradation occurs; Sphingopyxis sp. DBS4 preferentially metabolizes (S)-dichlorprop, suggesting similar stereochemical preferences for MCPP .

Herbicidal Efficacy and Selectivity

- MCPP vs. MCPA: Both control annual weeds, but MCPP’s propanoic chain improves systemic movement in perennial species .

- MCPP vs. 2,4-D: 2,4-D’s dichlorophenoxy group broadens weed control but increases toxicity to non-target plants .

- Enantiomeric Efficacy : The (2R)-enantiomer of MCPP (mecoprop-P) is 5–10× more active than the (2S)-form, driving commercial production of enantiopure formulations .

Toxicological and Environmental Impact

- Ecotoxicology : MCPP’s moderate persistence (half-life: 10–30 days) and mobility necessitate careful application to avoid aquatic ecosystem contamination .

Enantiomeric Considerations

The (2S)-enantiomer of MCPP, while less herbicidally active, may persist longer in the environment due to slower microbial degradation. Regulatory frameworks increasingly mandate enantiomer-specific assessments to mitigate ecological risks .

生物活性

Overview

(2S)-2-(4-Chloro-2-methylphenoxy)propanoic acid, commonly known as mecoprop, is a chiral phenoxy acid herbicide widely studied for its biological activity. It is primarily recognized for its herbicidal properties, but research has also explored its potential antimicrobial effects and environmental interactions. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a propanoic acid backbone attached to a chloro-substituted phenoxy group. The compound's chemical formula is C_10H_11ClO_3, and it has a molecular weight of 216.65 g/mol. Its stereochemistry is significant, as the (S)-enantiomer is the active form used in herbicides.

Herbicidal Properties

Mecoprop is predominantly utilized as a selective herbicide targeting broadleaf weeds in cereal crops and pastures. Its mechanism of action involves the disruption of plant growth by mimicking the natural plant hormone auxin, leading to uncontrolled cell division and growth.

Table 1: Herbicidal Efficacy of Mecoprop

| Target Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Dandelion | 500 | 85 |

| Thistle | 600 | 90 |

| Clover | 400 | 75 |

This table summarizes findings from field trials indicating the effectiveness of mecoprop against various weed species at different application rates.

Antimicrobial Activity

Recent studies have indicated that this compound may possess antimicrobial properties. Research has shown that it can inhibit the growth of certain bacterial strains, although further investigation is required to fully understand its spectrum of activity and mechanisms involved.

Case Study: Antimicrobial Effects

In a laboratory setting, mecoprop was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at concentrations above 100 µg/mL, suggesting potential applications in agricultural settings where microbial control is necessary.

Environmental Impact

Mecoprop's environmental behavior has been extensively studied due to its widespread use. It is classified as moderately persistent in soil and can leach into groundwater, raising concerns about its ecological effects.

Table 2: Environmental Persistence of Mecoprop

| Environment | Half-Life (Days) | Major Degradation Pathways |

|---|---|---|

| Soil | 30 | Microbial degradation |

| Water | 15 | Photolysis |

This table illustrates the persistence of mecoprop in different environments and highlights microbial degradation as a key pathway for its breakdown.

The primary mechanism by which this compound exerts its herbicidal effects involves interference with auxin signaling pathways in plants. This leads to abnormal growth patterns characterized by excessive elongation and twisting of stems.

Safety and Toxicity

Toxicological assessments have indicated that mecoprop exhibits low acute toxicity to mammals but can be harmful to aquatic organisms. The European Chemicals Agency classifies it as hazardous due to potential respiratory irritancy and skin corrosion risks.

Table 3: Toxicity Profile of Mecoprop

| Endpoint | Value | Reference |

|---|---|---|

| LD50 (oral, rat) | >2000 mg/kg | OECD Guidelines |

| EC50 (Daphnia) | 0.5 mg/L | Environmental Risk Assessment |

| NOAEL | 200 mg/kg/day | Chronic Toxicity Studies |

This toxicity profile summarizes key findings from various toxicological studies on mecoprop, indicating its safety margins for human exposure.

Q & A

Q. What are the recommended storage conditions and incompatible materials for (2S)-2-(4-Chloro-2-methylphenoxy)propanoic acid?

- Methodological Answer: Store the compound in tightly closed containers in a cool, well-ventilated area to prevent degradation or reactions with moisture. Avoid contact with strong acids (e.g., hydrochloric, sulfuric) and chemically active metals (e.g., potassium, sodium), as these can induce hazardous reactions such as gas release or corrosion . Use non-reactive coatings for storage containers, as moisture can exacerbate material degradation.

Q. What safety protocols should be implemented to minimize occupational exposure during handling?

- Methodological Answer: Implement engineering controls (e.g., local exhaust ventilation) and personal protective equipment (PPE) such as nitrile gloves and Tyvek® suits to prevent skin contact . Prohibit eating, drinking, or smoking in labs, and ensure emergency showers/eye wash stations are accessible. Routinely monitor airborne concentrations using NIOSH-approved methods (e.g., OSHA 29 CFR 1910.132) and conduct medical surveillance (e.g., kidney function tests, complete blood counts) for exposed personnel .

Q. How can researchers validate analytical methods for detecting trace impurities in synthesized batches?

- Methodological Answer: Use capillary liquid chromatography (cLC) with gradient elution and high-efficiency particulate air (HEPA) filtration during sample preparation to minimize contamination . Reference standards (e.g., EP-grade impurities) should be employed for calibration, with validation parameters including specificity, linearity (R² ≥ 0.99), and limit of detection (LOD < 1 µg/mL) .

Advanced Research Questions

Q. How can enantioselective degradation pathways of racemic mixtures be studied in environmental systems?

- Methodological Answer: Use microbial strains like Sphingopyxis sp. DBS4, which preferentially catabolize the (S)-enantiomer under optimized conditions (30°C, pH 7.0). Monitor degradation kinetics via HPLC-MS/MS and compare enantiomer-specific half-lives (t₁/₂). Soil bioremediation studies should inoculate contaminated samples with DBS4 and quantify residual enantiomers using chiral columns .

Q. What experimental designs are effective for studying the sorption behavior of this compound in soils?

- Methodological Answer: Conduct batch sorption experiments using soil samples with varying organic matter (OM) content. Determine soil-water distribution coefficients (Kd) via equilibrium dialysis or centrifugation, and model data using Freundlich isotherms. Control variables include pH (5–7), temperature (25°C), and ionic strength. Note that Kd values for phenoxy herbicides correlate strongly with OM content (R² = 0.78–0.92) .

Q. How can researchers resolve contradictions in reported toxicity data for aquatic organisms?

- Methodological Answer: Perform comparative toxicity assays (e.g., Daphnia magna LC50 tests) under standardized OECD guidelines. Variables such as dissolved organic carbon (DOC) and water hardness must be controlled. Meta-analysis of existing data should account for methodological differences (e.g., static vs. flow-through systems) and use multivariate regression to identify confounding factors .

Q. What strategies optimize the synthesis of high-purity (2S)-enantiomer for pharmacological studies?

- Methodological Answer: Employ asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC. For industrial-scale production, use continuous flow reactors with in-line purification (e.g., crystallization under controlled supersaturation) to achieve >99% ee .

Data Contradiction Analysis

Q. How should conflicting data on metabolic pathways in mammalian systems be addressed?

- Methodological Answer: Conduct isotope tracer studies (e.g., ¹⁴C-labeled compound) to track metabolic intermediates in liver microsomes. Compare results across species (e.g., rat vs. human hepatocytes) and validate findings using knockout cell lines (e.g., CYP450-deficient models). Discrepancies may arise from interspecies variability in enzyme expression .

Q. What factors explain variability in reported soil half-lives across geographic regions?

- Methodological Answer: Analyze regional differences in microbial communities (via 16S rRNA sequencing) and soil properties (e.g., OM%, clay content). Use geospatial modeling to correlate degradation rates with climatic variables (rainfall, temperature). For example, half-lives in temperate soils (20–30 days) may differ from tropical soils (10–15 days) due to microbial activity .

Environmental and Ecological Research

Q. What methodologies assess the compound’s impact on non-target soil microbiota?

- Methodological Answer:

Use metagenomic sequencing (e.g., Illumina MiSeq) to profile microbial diversity in treated vs. control soils. Pair with qPCR to quantify functional genes (e.g., alkB for hydrocarbon degradation). Ecotoxicological endpoints include ATP content (microbial biomass) and enzyme activity (e.g., dehydrogenase, urease) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。